molecular formula C8H6Br2O B128361 2,4'-Dibromoacetophenone CAS No. 99-73-0

2,4'-Dibromoacetophenone

Cat. No. B128361
CAS RN: 99-73-0
M. Wt: 277.94 g/mol
InChI Key: FKJSFKCZZIXQIP-UHFFFAOYSA-N
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Description

2,4'-Dibromoacetophenone is a brominated acetophenone derivative, which is a compound of interest in various chemical syntheses and reactions. Although the provided papers do not directly discuss 2,4'-Dibromoacetophenone, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for understanding 2,4'-Dibromoacetophenone.

Synthesis Analysis

The synthesis of related brominated acetophenone compounds involves multiple steps, including bromination, chlorination, and acylation, as seen in the synthesis of 2-bromo-2',4'-dichloroacetophenone . Similarly, the synthesis of 4-(2',4'-difluorophenyl) acetophenone via cross-coupling reactions indicates the versatility of acetophenone derivatives in chemical synthesis . The synthesis of 2,4-dihydroxyacetophenone from resorcinol and acetic acid under microwave irradiation suggests that 2,4'-Dibromoacetophenone could potentially be synthesized using similar methods with appropriate brominating agents .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR and IR, as well as X-ray crystallography . These analyses reveal the conformation and crystal packing of these molecules, which can be extrapolated to predict the structure of 2,4'-Dibromoacetophenone. For instance, the crystal structure of 2,4-dihydroxyacetophenone provides insights into the possible arrangement of substituents around the acetophenone core .

Chemical Reactions Analysis

Acetophenone derivatives undergo a variety of chemical reactions. For example, 2,4-dihydroxyacetophenone can form Schiff bases through reactions with different amines . The direct amidation of 2'-aminoacetophenones to produce isatin and iodoisatin demonstrates the reactivity of the acetophenone moiety in oxidative cyclization reactions . These reactions highlight the potential reactivity of 2,4'-Dibromoacetophenone in forming new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenone derivatives, such as melting point, boiling point, density, and refractive index, have been characterized . These properties are crucial for the identification, purification, and application of these compounds in various chemical processes. The high yield and purity achieved in the synthesis of 4-(2',4'-difluorophenyl) acetophenone suggest that similar conditions could be optimized for the synthesis of 2,4'-Dibromoacetophenone .

Scientific Research Applications

Spectroscopic Analysis

2,4'-Dibromoacetophenone (2,4'-DBrA) has been analyzed using quantum chemical calculations and various spectroscopic techniques, including IR, 1H, and 13C NMR. These studies help in understanding the molecule's geometrical parameters, vibrational spectra, and electronic properties, providing valuable insights for further chemical research and applications (Kose, 2016).

Derivatization of Fatty Acids

Research has explored the use of 2,4'-dibromoacetophenone in the derivatization process of fatty acids, aiming to improve UV detection in HPLC instruments. This chemical reaction alters the properties of fatty acids to enhance their detection and analysis, which is crucial in various fields like biochemistry and nutrition (Ahda, Guntarti, & Kusbandari, 2016).

Green Chemistry Approach

In the context of green chemistry, 2,4'-dibromoacetophenone has been studied as part of the process for synthesizing dihydroxyacetophenone from resorcinol and acetic acid. Such research highlights the potential of using environmentally benign agents and non-polluting catalysts in chemical synthesis, contributing to sustainable practices in the chemical industry (Yadav & Joshi, 2002).

Safety And Hazards

2,4’-Dibromoacetophenone causes severe skin burns and eye damage . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

2,4’-Dibromoacetophenone has been used in a novel method for the fast and precise quantification of PLGA by RP-HPLC . The polymer is hydrolyzed into its monomers, glycolic acid, and lactic acid. Afterwards, the monomers are derivatized with the absorption-enhancing molecule 2,4’-dibromoacetophenone .

properties

IUPAC Name

2-bromo-1-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJSFKCZZIXQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059201
Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Molecular Weight

277.94 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS]
Record name p-Bromophenacyl bromide
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Product Name

2,4'-Dibromoacetophenone

CAS RN

99-73-0
Record name 4-Bromophenacyl bromide
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Record name p-Bromophenacyl bromide
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Record name 2,4'-Dibromoacetophenone
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Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Record name 2,4'-dibromoacetophenone
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Record name P-BROMOPHENACYL BROMIDE
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Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of 1-(4-bromophenyl)ethanone (10.0 g, 50.25 mmol, 1.00 equiv) in acetic acid (50 mL). This was followed by the addition of a solution of bromine (8.2 g, 1.05 equiv) in acetic acid (50 mL) dropwise with stirring at 60° C. over 90 min. The resulting solution was stirred for 3 h at 60° C. The resulting mixture was concentrated under vacuum. The crude product was re-crystallized from petroleum ether/ethyl acetate in the ratio of 7:1. This resulted in 9.3 g (67%) of the title compound as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

Bromine (80 g, 500 mmol) was added dropwise to a solution of 1-(4-bromo-phenyl)-ethanone (100 g, 500 mmol) in dichloromethane (1500 mL) at ambient temperature. The reaction mixture was stirred for 3 h and then concentrated. The residue was washed with dichloromethane (100 mL) to give the crude title compound (120 g, 86% yield) as a white solid. 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.78 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.32 (s, 2H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Bromine (1.29 mL, 25.1 mmol) was added dropwise at 15-20° C. to a solution of 4-bromoacetophenone (5 g, 25.1 mmol) in DCM (40 mL) and the mixture was stirred at this temperature until the bromine colour was discharged. The mixture was diluted with water and the organic phase was separated. This was dried over sodium sulfate and concentrated to afford 2-bromo-1-(4-bromo-phenyl)-ethanone (6 g, 86%).
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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